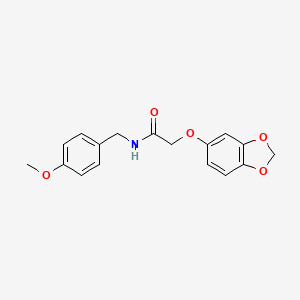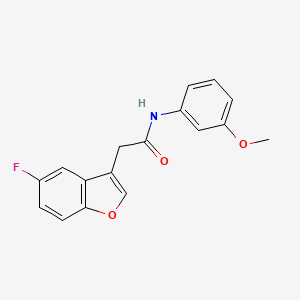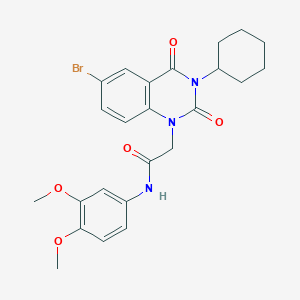![molecular formula C10H6IN3 B11475455 2-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine-3,4-dicarbonitrile](/img/structure/B11475455.png)
2-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine-3,4-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-IODO-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3,4-DICARBONITRILE is a heterocyclic compound that features a unique structure combining a cyclopentane ring fused to a pyridine ring, with iodine and dicarbonitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-IODO-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3,4-DICARBONITRILE typically involves a multicomponent reaction. One common method includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using sodium alkoxide (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-IODO-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3,4-DICARBONITRILE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: The iodine atom can be replaced with other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used to replace the iodine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various new substituents in place of the iodine atom.
Scientific Research Applications
2-IODO-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3,4-DICARBONITRILE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism by which 2-IODO-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3,4-DICARBONITRILE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound shares a similar core structure but lacks the iodine atom and has different functional groups.
2-Benzylsulfanyl-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Another related compound with a benzylsulfanyl group instead of iodine.
Uniqueness
The presence of the iodine atom and the dicarbonitrile groups in 2-IODO-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3,4-DICARBONITRILE makes it unique compared to its analogs
Properties
Molecular Formula |
C10H6IN3 |
|---|---|
Molecular Weight |
295.08 g/mol |
IUPAC Name |
2-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C10H6IN3/c11-10-8(5-13)7(4-12)6-2-1-3-9(6)14-10/h1-3H2 |
InChI Key |
XUMQNEOFLKRZRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(C(=C2C#N)C#N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chlorophenyl)ethyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11475373.png)
![N-[(5-bromofuran-2-yl)methyl]-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11475380.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B11475382.png)
![N-(2-{[(4-methoxyphenoxy)acetyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11475390.png)
![2-hydroxy-1-(4-methylphenyl)-6-(1-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11475398.png)
![8-benzyl-1,3-dimethyl-7-[(Z)-2-phenylethenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11475402.png)
![2-Imino-5-methyl-4-phenyl-4-[(propan-2-ylideneamino)oxy]-3-oxabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile](/img/structure/B11475425.png)
![Ethyl 4-{2-chloro-4-[(2-methoxybenzoyl)amino]phenyl}piperazine-1-carboxylate](/img/structure/B11475428.png)
![5-butyl-13-(methoxymethyl)-11-methyl-4-(2-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11475437.png)




![ethyl N-(ethoxycarbonyl)-3,3,3-trifluoro-2-[(3-methylphenyl)amino]alaninate](/img/structure/B11475460.png)
